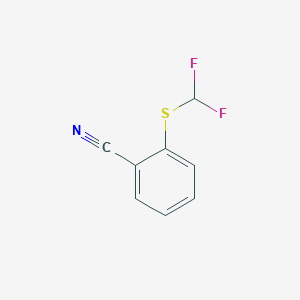

2-((Difluoromethyl)thio)benzonitrile

Beschreibung

2-((Difluoromethyl)thio)benzonitrile is a fluorinated aromatic compound featuring a benzonitrile core substituted with a difluoromethylthio (–SCF₂H) group at the ortho position. This structure combines the electron-withdrawing nitrile group with the steric and electronic effects of the difluoromethylthio moiety, making it a candidate for applications in pharmaceuticals and agrochemicals. Fluorinated compounds are known to enhance metabolic stability and bioavailability due to fluorine’s high electronegativity and lipophilicity . Physical properties such as melting points and spectral data for closely related compounds suggest high purity and well-defined structures, though specific data for 2-((Difluoromethyl)thio)benzonitrile remain unreported in the provided sources.

Eigenschaften

Molekularformel |

C8H5F2NS |

|---|---|

Molekulargewicht |

185.20 g/mol |

IUPAC-Name |

2-(difluoromethylsulfanyl)benzonitrile |

InChI |

InChI=1S/C8H5F2NS/c9-8(10)12-7-4-2-1-3-6(7)5-11/h1-4,8H |

InChI-Schlüssel |

FHKATKUBEIXCAF-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C(=C1)C#N)SC(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Strategy: Electrophilic Difluoromethylthiolation Using N-(Difluoromethylthio)phthalimide

A prominent and scalable approach to synthesize difluoromethylthio-substituted aromatics, including 2-((difluoromethyl)thio)benzonitrile, is via electrophilic difluoromethylthiolation using N-(difluoromethylthio)phthalimide as the reagent.

Synthesis of N-(Difluoromethylthio)phthalimide : This reagent is prepared on a multigram to hundred-gram scale by chlorination of benzyl difluoromethylthioether followed by reaction with potassium phthalimide. The key intermediate, difluoromethylsulfenyl chloride (HCF2SCl), is generated in situ and trapped by potassium phthalimide to yield the electrophilic reagent in high yield (~76%).

Difluoromethylthiolation Reaction : Treatment of aromatic substrates such as benzonitrile derivatives with N-(difluoromethylthio)phthalimide under mild heating (e.g., 80 °C) in polar aprotic solvents like dimethylformamide leads to selective installation of the -SCF2H group. The reaction proceeds via nucleophilic aromatic substitution or radical pathways depending on substrate electronics.

Alternative Difluoromethylthiolation Approaches

Radical Difluoromethylation Using Zinc Sulfinate Reagents : Zinc bis(sulfinate) reagents (Zn(SO2CF2H)2) have been developed as mild, chemoselective difluoromethyl radical sources. These reagents enable difluoromethylthiolation of sulfur-containing aromatics and heteroarenes under radical conditions, compatible with various functional groups.

Difluorocarbene Insertion Methods : Difluorocarbene precursors such as bromodifluoromethylphosphonates or trimethylsilyl bromodifluoromethyl (TMSCF2Br) can be used to generate difluorocarbene intermediates that react with thiol-containing benzonitrile derivatives to form the difluoromethylthioether linkage. These methods often require strong bases and low temperatures to control selectivity and yield.

Detailed Synthetic Procedures and Data

Synthesis of Benzyl Difluoromethylthioether (Key Intermediate)

Preparation of N-(Difluoromethylthio)phthalimide

| Step | Conditions & Observations | Yield |

|---|---|---|

| Chlorination of benzyl difluoromethylthioether with Cl2 in CHCl3 at −30 °C | Formation of HCF2SCl intermediate detected by 19F NMR (−97.2 ppm) | - |

| Addition of potassium phthalimide at −30 °C to room temperature | Reaction stirred 8 h, filtered, and purified by recrystallization | 76% |

Difluoromethylthiolation of Benzonitrile Derivatives

Mechanistic Insights

The key electrophilic reagent, N-(difluoromethylthio)phthalimide, acts as a source of the difluoromethylthio cation or radical species, enabling selective transfer of the -SCF2H group onto nucleophilic aromatic carbons.

The in situ generation of difluoromethylsulfenyl chloride (HCF2SCl) is crucial for reagent formation, and its reactivity has been confirmed by 19F NMR spectroscopy.

Radical pathways are implicated in some difluoromethylthiolation methods using zinc sulfinate reagents, which expand substrate scope to heterocycles and sensitive functional groups.

Comparative Analysis of Preparation Methods

| Method | Reagent/Intermediate | Reaction Type | Scale | Advantages | Limitations |

|---|---|---|---|---|---|

| Electrophilic difluoromethylthiolation with N-(difluoromethylthio)phthalimide | Benzyl difluoromethylthioether → N-(Difluoromethylthio)phthalimide | Electrophilic substitution | Multigram to 100 g scale | High yield, scalable, mild conditions, broad substrate scope | Requires chlorine gas, handling of reactive intermediates |

| Radical difluoromethylthiolation with Zn(SO2CF2H)2 | Zinc bis(sulfinate) reagent | Radical addition | Laboratory scale | Mild, chemoselective, functional group tolerant | Limited large-scale data, radical side reactions possible |

| Difluorocarbene insertion | TMSCF2Br or bromodifluoromethylphosphonate | Carbene insertion | Small scale | Versatile for various nucleophiles | Requires strong base, low temperature control |

Analyse Chemischer Reaktionen

Types of Reactions

2-((Difluoromethyl)thio)benzonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The difluoromethylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Primary amines.

Substitution: Various substituted benzonitriles depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-((Difluoromethyl)thio)benzonitrile is a chemical compound with a difluoromethyl group and a thiol ether functional group attached to a benzonitrile backbone. The benzonitrile moiety provides a stable aromatic framework. The difluoromethyl group enhances the lipophilicity and metabolic stability of the compounds.

Potential Applications

2-((Difluoromethyl)thio)benzonitrile has potential applications in various fields. Interaction studies could focus on its binding affinity to biological targets. Investigating how this compound interacts with enzymes or receptors could reveal its potential therapeutic uses. Studies on its metabolic pathways and stability in biological systems would provide insights into its viability as a drug candidate.

Pharmaceutical Research

gem-difluoroalkenes can be used to generate α,α–difluoroalkylthioethers . Mild conditions were applied to the late-stage functionalization of biologically relevant products in both organic solvents and water . Methods of treating a disease by inhibiting Lp-PLA2 activity . Exemplary diseases include neurodegeneration diseases (e.g., Alzheimer's disease and vascular dementia), atherosclerosis, stroke, metabolic bone disorder, dyslipidemia, and other diseases . Methods also include treating Alzheimer's disease and decreasing beta amyloid accumulation in the brain of a subject .

Chemical Synthesis

The synthesis of 2-((Difluoromethyl)thio)benzonitrile can be achieved through various methods. A general co-catalytic hydrothiolation of gem-difluoroalkenes can be used . The reaction in water with 3-(trifluoromethyl)benzonitrile yields 5-[3-(trifluoromethyl)phenyl]-1H-tetrazole . Carboxylic acids can be converted into the corresponding difluoromethylthio- and -seleno esters under mild conditions in good to excellent yields .

Other potential applications

Wirkmechanismus

The mechanism of action of 2-((Difluoromethyl)thio)benzonitrile involves its interaction with specific molecular targets. The difluoromethylthio group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. The nitrile group can also interact with enzymes and receptors, potentially leading to biological effects .

Vergleich Mit ähnlichen Verbindungen

2-(Methylthio)benzonitrile

- Structure : Substituted with a methylthio (–SCH₃) group at the ortho position.

- Key Differences: The absence of fluorine reduces electronegativity and metabolic stability compared to the difluoromethylthio analogue.

- Applications : Used as an intermediate in organic synthesis, particularly in heterocyclic chemistry.

4-Bromo-3-(difluoromethyl)-2-(methylthio)benzonitrile

2-[(2,4-Dichlorophenyl)sulfanyl]-5-(trifluoromethyl)benzonitrile

- Structure : Substituted with a trifluoromethyl (–CF₃) group at the para position and a dichlorophenylthio group at the ortho position.

2-[(5-Amino-1,3,4-thiadiazol-2-yl)thio]-5-nitrobenzonitrile

- Structure: Contains a nitro (–NO₂) group at the para position and a thiadiazole-linked thioether.

- Key Differences : The nitro group strongly withdraws electrons, polarizing the aromatic ring and enhancing reactivity in reduction or substitution reactions. The thiadiazole moiety introduces heterocyclic functionality, relevant in medicinal chemistry .

Physicochemical Properties

Table 1: Comparative Analysis of Key Properties

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-((difluoromethyl)thio)benzonitrile, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Transition metal-catalyzed C–H activation is effective for introducing thioether groups. For example, Pd(OAc)₂ (5 mol%) in DMF at 80–100°C facilitates regioselective thiolation. Optimization involves adjusting stoichiometry of difluoromethylthiolating agents, reaction time (12–24 hrs), and solvent polarity (DMF > THF). Purification via silica chromatography (hexane/EtOAc) yields >85% purity. Monitor reaction progression using TLC with UV visualization .

Q. How can spectroscopic techniques confirm the presence of the difluoromethylthio substituent in 2-((difluoromethyl)thio)benzonitrile?

- Methodological Answer :

- ¹H NMR : CF₂H protons appear as a triplet of quartets (δ 5.5–6.5 ppm, ).

- ¹⁹F NMR : Distinct signals for CF₂H (δ -110 to -120 ppm, split by adjacent protons).

- IR : Nitrile stretch at ~2220 cm⁻¹; C-F vibrations at 1100–1200 cm⁻¹.

- HRMS : Exact mass [M+H]⁺ = 200.0184 (C₈H₅F₂NS). Cross-validate with fragmentation patterns .

Q. What analytical methods are suitable for quantifying 2-((difluoromethyl)thio)benzonitrile in complex matrices during metabolic studies?

- Methodological Answer : Use reverse-phase HPLC with a C18 column (mobile phase: 60:40 acetonitrile/0.1% formic acid) coupled to a Q-TOF mass spectrometer. Calibrate with internal standards (e.g., deuterated analogs). Limit of detection (LOD) < 1 ng/mL achieved via MRM transitions (m/z 200 → 154 for quantification) .

Advanced Research Questions

Q. How do the electronic effects of the difluoromethylthio and nitrile groups influence regioselectivity in electrophilic substitution reactions?

- Methodological Answer : The nitrile group (-C≡N, σₚ = +0.66) strongly withdraws electrons meta-directing, while -SCF₂H (σₘ ≈ +0.15) exerts weaker σ-induction. Computational modeling (DFT at B3LYP/6-31G(d)) shows highest electron density at the para position relative to -C≡N. Experimentally, bromination with NBS in CCl₄ confirms substitution at C5 .

Q. What computational strategies predict the biological activity of 2-((difluoromethyl)thio)benzonitrile derivatives targeting fungal SDH enzymes?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using SDH crystal structures (PDB: 3L9J). Parameterize fluorine atoms with partial charges derived from electrostatic potential (ESP) calculations. Validate binding poses with MD simulations (GROMACS, 100 ns). Compare inhibition constants (Kᵢ) with fluopyram derivatives .

Q. How can contradictory data on oxidative stability of 2-((difluoromethyl)thio)benzonitrile be resolved across studies?

- Methodological Answer : Conduct controlled oxidation experiments with mCPBA (meta-chloroperbenzoic acid) in dichloromethane at 0°C. Track intermediates via LC-MS and compare with DFT-predicted transition states. Address discrepancies by standardizing oxygen-free conditions (glovebox) and quantifying peroxide impurities via iodometric titration .

Q. What strategies mitigate decomposition of 2-((difluoromethyl)thio)benzonitrile during long-term storage?

- Methodological Answer : Store under argon at -20°C in amber vials with molecular sieves (3Å). Assess stability monthly via HPLC-UV (220 nm). Decomposition pathways (hydrolysis, photodegradation) are minimized at pH 6–7. Accelerated aging studies (40°C/75% RH for 6 months) show <5% degradation under optimal conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.